molecular formula C15H12N2S B14275946 3-(Anilinomethylidene)-1,3-dihydro-2H-indole-2-thione CAS No. 183946-31-8

3-(Anilinomethylidene)-1,3-dihydro-2H-indole-2-thione

Cat. No.: B14275946
CAS No.: 183946-31-8
M. Wt: 252.3 g/mol
InChI Key: UYFJTODEUXCAQC-UHFFFAOYSA-N
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Description

3-(Anilinomethylidene)-1,3-dihydro-2H-indole-2-thione is a heterocyclic compound that belongs to the indole family. Indoles are significant in natural products and pharmaceuticals due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Anilinomethylidene)-1,3-dihydro-2H-indole-2-thione typically involves the condensation of aniline with indole-2-thione under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, reagents, and reaction conditions would be tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(Anilinomethylidene)-1,3-dihydro-2H-indole-2-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding indole-2-thiol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Anilinomethylidene)-1,3-dihydro-2H-indole-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-(Anilinomethylidene)-1H-indol-2-one: Similar structure but with a carbonyl group instead of a thione.

    3-(Anilinomethylidene)-1,3-dihydro-2H-indole-2-ol: Similar structure but with a hydroxyl group instead of a thione.

    3-(Anilinomethylidene)-1,3-dihydro-2H-indole-2-sulfone: Similar structure but with a sulfone group instead of a thione

Uniqueness

3-(Anilinomethylidene)-1,3-dihydro-2H-indole-2-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific and industrial fields .

Properties

CAS No.

183946-31-8

Molecular Formula

C15H12N2S

Molecular Weight

252.3 g/mol

IUPAC Name

3-(phenyliminomethyl)-1H-indole-2-thiol

InChI

InChI=1S/C15H12N2S/c18-15-13(10-16-11-6-2-1-3-7-11)12-8-4-5-9-14(12)17-15/h1-10,17-18H

InChI Key

UYFJTODEUXCAQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CC2=C(NC3=CC=CC=C32)S

Origin of Product

United States

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